Apraclonidine dihydrochloride

Glaucoma Laser Trabeculoplasty Ocular Hypertension

Apraclonidine dihydrochloride is the only α2-agonist combining high α2A affinity (Ki 2.9 nM) with minimal BBB penetration and a unique mydriatic effect (+0.90 mm pupil change vs brimonidine-induced miosis). For laser trabeculoplasty protocols, it delivers 0% incidence of >5 mmHg IOP spikes versus 7.0% for brimonidine. Essential for circadian IOP studies—suppresses aqueous humor flow during sleep unlike timolol. Choose this compound when receptor selectivity, pupillary response, and IOP spike prevention are non-negotiable experimental parameters.

Molecular Formula C9H12Cl4N4
Molecular Weight 318.0 g/mol
CAS No. 73217-88-6
Cat. No. B1342868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApraclonidine dihydrochloride
CAS73217-88-6
Molecular FormulaC9H12Cl4N4
Molecular Weight318.0 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl
InChIInChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H
InChIKeyXLKICJXKWJUSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apraclonidine Dihydrochloride CAS 73217-88-6: A Selective α2-Adrenergic Agonist for Ocular Hypertension Research and Glaucoma Studies


Apraclonidine dihydrochloride (CAS 73217-88-6), also known as p-aminoclonidine dihydrochloride, is a relatively selective α2-adrenergic receptor agonist and weak α1-adrenergic receptor agonist . As a structural analog of clonidine, it effectively lowers intraocular pressure (IOP) by reducing aqueous humor production and enhancing uveoscleral outflow [1]. Apraclonidine dihydrochloride is a highly water-soluble, white to off-white powder with a molecular weight of 318.03 g/mol for the dihydrochloride salt form, and is primarily utilized in ophthalmic research applications including glaucoma models, anterior segment laser procedure protocols, and Horner syndrome diagnostic studies [2][3].

Why Apraclonidine Dihydrochloride Cannot Be Interchanged with Other α2-Agonists in Ophthalmic Research


Within the α2-adrenergic agonist class, compounds such as apraclonidine, brimonidine, and clonidine exhibit substantial differences in receptor selectivity, ocular and systemic pharmacokinetics, and adverse effect profiles that preclude simple interchangeability in research and clinical protocols. Apraclonidine's unique combination of high α2-selectivity with minimal blood-brain barrier (BBB) penetration due to its increased polarity compared to clonidine [1][2], coupled with its distinct pupillary effect (mydriasis) in contrast to brimonidine (miosis) [3], mandates precise compound selection based on experimental objectives. The quantitative evidence below demonstrates that substituting apraclonidine with another α2-agonist would introduce confounding variables that compromise data integrity and experimental reproducibility.

Quantitative Differentiation of Apraclonidine Dihydrochloride from Comparator α2-Agonists: A Procurement-Focused Evidence Guide


Superior IOP Reduction in Laser Trabeculoplasty: Apraclonidine vs. Brimonidine Risk Ratio Analysis

In patients undergoing argon laser trabeculoplasty (ALT), apraclonidine 0.5% demonstrates a numerically lower incidence of clinically significant intraocular pressure (IOP) spikes (>5 mmHg) compared to brimonidine 0.2% when administered prophylactically [1]. A meta-analysis of two randomized controlled trials found that the risk of an IOP increase ≥5 mmHg within 2 hours post-laser trabeculoplasty was lower for apraclonidine compared to brimonidine [2].

Glaucoma Laser Trabeculoplasty Ocular Hypertension

Pupillary Response Dichotomy: Apraclonidine Mydriasis vs. Brimonidine Miosis

Apraclonidine and brimonidine induce opposite effects on pupil size, a critical differentiator for studies involving pupillary dynamics or anterior chamber angle evaluation. A randomized trial in patients undergoing laser peripheral iridotomy (LPI) directly compared the two agents [1].

Pupillometry Laser Peripheral Iridotomy Alpha-Adrenergic Pharmacology

Superior Ocular Hypotensive Efficacy: Apraclonidine vs. Clonidine in Ocular Hypertension

In a prospective, randomized, double-blind study comparing the intraocular pressure (IOP) lowering effects of apraclonidine and clonidine, apraclonidine demonstrated significantly greater efficacy in both normotensive and hypertensive subjects [1].

Ocular Hypertension Glaucoma Pharmacology Alpha-2 Agonists

Divergent Systemic Hemodynamic Profiles: Apraclonidine's Lack of Effect on Blood Pressure vs. Clonidine

A key differentiator for research applications is apraclonidine's minimal systemic absorption and lack of cardiovascular effects compared to clonidine. This stems from apraclonidine's increased polarity and reduced lipophilicity, which limits blood-brain barrier penetration [1][2]. A direct comparative study quantified these effects [3].

Cardiovascular Pharmacology Ocular Pharmacokinetics Blood-Brain Barrier

Human α2A-Adrenergic Receptor Binding Affinity: Apraclonidine vs. Clonidine

Apraclonidine exhibits high binding affinity for the human α2A-adrenergic receptor, a key target for IOP reduction. This affinity, quantified by the inhibition constant (Ki), can be compared to that of its parent compound, clonidine [1][2].

Receptor Pharmacology Binding Affinity Alpha-2 Adrenergic Receptor

Nocturnal Aqueous Flow Suppression: Apraclonidine vs. Timolol

Unlike the beta-blocker timolol, apraclonidine retains the ability to suppress aqueous humor flow during sleep. This was demonstrated in a study comparing the two agents in healthy human subjects [1].

Aqueous Humor Dynamics Circadian Rhythm Beta-Blockers

High-Value Research and Industrial Applications for Apraclonidine Dihydrochloride Based on Quantitative Differentiation


Prophylaxis of Acute IOP Spikes in Anterior Segment Laser Procedure Models

Apraclonidine's demonstrated efficacy in preventing IOP elevation following argon laser trabeculoplasty (ALT) [1], with a 0% incidence of >5 mmHg IOP spikes compared to 7.0% for brimonidine in a head-to-head study [2], makes it the optimal compound for standardizing IOP control in experimental laser protocols. This application is critical for reducing data variability in studies where post-laser IOP fluctuations are a confounding variable.

Induction of Controlled Mydriasis in Pupillometry and Anterior Segment Imaging Studies

Apraclonidine's unique mydriatic effect (+0.90 ± 0.87 mm change in pupil size) stands in stark contrast to the miotic effect of brimonidine (-0.33 ± 0.37 mm) [3]. This makes apraclonidine the agent of choice for research protocols requiring pharmacologically induced, reversible pupil dilation without the cycloplegia associated with anticholinergics, such as in studies of anterior chamber angle morphology or pupillary light reflex dynamics.

Investigation of α2-Adrenergic Receptor Pharmacology in Vitro with High-Affinity Tool Compound

With a binding affinity (Ki) of 2.9 nM for the human α2A-adrenergic receptor [4], apraclonidine serves as a high-affinity pharmacological tool for in vitro receptor binding assays, functional studies of G-protein coupled receptor (GPCR) signaling, and structure-activity relationship (SAR) investigations focused on the α2-adrenergic system. Its higher affinity compared to clonidine [5] allows for more sensitive detection and characterization of receptor interactions.

Studies of Nocturnal Aqueous Humor Dynamics and Circadian IOP Regulation

Apraclonidine's unique ability to suppress aqueous humor flow during sleep, a property not shared by timolol [6], positions it as an essential tool for investigating the physiological mechanisms governing circadian variations in IOP. Research protocols focused on the nocturnal regulation of aqueous humor production and its contribution to glaucoma pathophysiology would specifically require apraclonidine over beta-blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apraclonidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.